molecular formula C10H8BrN5O3 B5656368 N-(4-bromophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

N-(4-bromophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B5656368
M. Wt: 326.11 g/mol
InChI Key: UEAWGHDILWOTRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of amino-triazole derivatives with acetyl chloride or similar acylating agents in the presence of dry solvents, such as benzene, to yield substituted acetamides. For example, Panchal and Patel (2011) described the preparation of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives through acylation followed by reactions with aromatic aldehyde to afford various substituted acrylamides, showcasing the flexibility and reactivity of the triazole ring in synthetic chemistry (Panchal & Patel, 2011).

Molecular Structure Analysis

The structure of compounds containing triazole rings can be elucidated using spectroscopic methods such as 1H NMR and IR spectroscopy. These techniques provide information on the molecular environment and the presence of functional groups, such as nitro, bromo, and acetamide moieties, which are crucial for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

Compounds containing triazole and nitro groups are known to participate in various chemical reactions, including cyclization, nitration, and substitution reactions. The presence of a bromophenyl group could further enhance the compound's reactivity towards nucleophilic substitution reactions or act as a precursor for further functionalization.

Physical Properties Analysis

The physical properties of such compounds, including melting points and solubility, can be influenced by the presence of nitro, bromo, and acetamide groups. These properties are essential for determining the compound's suitability for specific applications and its behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different chemical agents, are determined by the compound's functional groups. The acetamide moiety, for example, could influence the compound's hydrogen bonding capability, impacting its solubility and interaction with biological molecules.

References

properties

IUPAC Name

N-(4-bromophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN5O3/c11-7-1-3-8(4-2-7)13-9(17)5-15-6-12-10(14-15)16(18)19/h1-4,6H,5H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAWGHDILWOTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=NC(=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

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